molecular formula C10H8BrN3O2 B2485102 1-(4-bromobenzyl)-3-nitro-1H-pyrazole CAS No. 957320-40-0

1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2485102
CAS No.: 957320-40-0
M. Wt: 282.097
InChI Key: XHZSBISXMJRJSE-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a bromobenzyl group at the 1-position and a nitro group at the 3-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the nitration of a suitable precursor, followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromobenzyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-(4-bromobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-bromobenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(4-bromobenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZSBISXMJRJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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